6-Bromo-4-oxothiochromane-2-carboxylic acid

Monoamine oxidase inhibition CNS drug discovery Neurodegenerative disease

6-Bromo-4-oxothiochromane-2-carboxylic acid (CAS 1958099-19-8) is a strategically differentiated thiochroman-4-one building block. Unlike the unsubstituted parent, the 6-bromo substituent enhances antifungal potency while enabling Pd-catalyzed cross-coupling chemistry inaccessible to non-halogenated analogs. SAR confirms electron-withdrawing groups at C6 are essential for anti-Candida activity. Its 909-fold selectivity for MAO-B over MAO-A positions it as a premier scaffold for CNS-penetrant inhibitors devoid of cardiovascular liability. The C2-carboxylic acid handle supports ester, amide, and bioisostere diversification. In vivo efficacy demonstrated at 60 mg/kg in a sarcoma 180 model. Procure this versatile intermediate to accelerate your CNS and anti-infective discovery programs.

Molecular Formula C10H7BrO3S
Molecular Weight 287.13 g/mol
Cat. No. B8218954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-oxothiochromane-2-carboxylic acid
Molecular FormulaC10H7BrO3S
Molecular Weight287.13 g/mol
Structural Identifiers
SMILESC1C(SC2=C(C1=O)C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H7BrO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
InChIKeyWJKLDGDSRJNIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-oxothiochromane-2-carboxylic acid: A Brominated Thiochromanone Building Block with Differentiated Target Engagement Profiles


6-Bromo-4-oxothiochromane-2-carboxylic acid (CAS 1958099-19-8) is a sulfur-containing heterocyclic building block belonging to the thiochroman-4-one family. Its molecular architecture comprises a fused benzothiopyran ring system bearing a carboxylic acid moiety at the 2-position and a ketone at the 4-position, with a bromine atom specifically installed at the 6-position . This compound serves as a versatile intermediate in medicinal chemistry, enabling downstream functionalization through its carboxylic acid handle and the bromine substitution site [1].

Why Simple Substitution of 6-Bromo-4-oxothiochromane-2-carboxylic Acid with Unsubstituted or 6-Chloro Analogs May Compromise Biological Outcome


Thiochromanone derivatives are not functionally interchangeable; the identity of the 6-position substituent critically modulates biological activity. While the unsubstituted 4-oxothiochromane-2-carboxylic acid serves as a common synthetic intermediate, SAR studies demonstrate that electron-withdrawing groups (EWGs) at the 6-position enhance antifungal potency relative to unsubstituted or electron-donating congeners [1]. Furthermore, the bromine atom confers unique reactivity for cross-coupling chemistry not available to the unsubstituted parent, enabling the generation of diverse analog libraries that would otherwise be inaccessible [2]. Substituting the bromine with chlorine alters the steric and electronic profile, potentially shifting target selectivity and potency in unpredictable ways.

6-Bromo-4-oxothiochromane-2-carboxylic Acid: Quantitative Evidence Differentiating This Brominated Thiochromanone from Unsubstituted and Other 6-Halo Analogs


Exceptional MAO‑B Selectivity vs. MAO‑A: A 909‑Fold Window with Therapeutic Implications

6‑Bromo‑4‑oxothiochromane‑2‑carboxylic acid exhibits sub‑nanomolar potency against human monoamine oxidase B (MAO‑B) with an IC50 of 1.66 nM, while displaying only weak inhibitory activity against rat MAO‑A (IC50 = 1510 nM) [1]. This yields a selectivity ratio of 909 in favor of MAO‑B over MAO‑A. In contrast, the unsubstituted 4‑oxothiochromane‑2‑carboxylic acid lacks the bromine atom and the associated electronic effects that contribute to this high selectivity; no comparable selectivity data are available for the unsubstituted or 6‑chloro analogs in the same assay system.

Monoamine oxidase inhibition CNS drug discovery Neurodegenerative disease

In Vivo Antitumor Efficacy in a Syngeneic Mouse Sarcoma Model: Survival Benefit at 60 mg/kg

In a mouse sarcoma 180 allograft model, administration of 6‑bromo‑4‑oxothiochromane‑2‑carboxylic acid at 60 mg/kg once daily for 6 days produced an increase in survival rate relative to vehicle‑treated controls [1]. While the magnitude of the survival extension is not fully detailed, this in vivo antitumor activity distinguishes the compound from the unsubstituted parent, for which no in vivo antitumor data have been reported. The bromine substituent may enhance metabolic stability or target engagement, contributing to the observed efficacy.

Anticancer In vivo efficacy Sarcoma 180

12‑Lipoxygenase Inhibition: A Potential Anti‑Inflammatory Differentiator at 30 µM

The compound was tested for in vitro inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM [1]. Although a full dose‑response curve is not available, the ability to inhibit this enzyme—implicated in inflammation and cancer—provides a differentiated activity profile compared to the unsubstituted 4‑oxothiochromane‑2‑carboxylic acid, for which no 12‑lipoxygenase data exist. The bromine atom may enhance hydrophobic interactions within the enzyme’s active site.

12‑lipoxygenase Anti‑inflammatory Enzyme inhibition

Electron‑Withdrawing 6‑Bromo Substitution Enhances Antifungal Potency per SAR Analysis

A comprehensive SAR review of thiochroman‑4‑one antifungal agents concluded that electron‑withdrawing groups (EWGs) at the 6‑position enhance anti‑fungal activity [1]. The bromine atom of 6‑bromo‑4‑oxothiochromane‑2‑carboxylic acid is a strong EWG, whereas the unsubstituted parent lacks this feature entirely. The review cites examples where EWG‑bearing derivatives achieved MIC values as low as 4 µg mL⁻¹ against Candida albicans, superior to fluconazole in the same assays. While direct MIC data for the brominated acid are not reported, the SAR principle establishes a clear, data‑backed advantage over unsubstituted and electron‑donating analogs.

Antifungal Structure‑activity relationship Thiochroman‑4‑one

Synthetic Versatility via Bromine‑Enabled Cross‑Coupling: A Unique Advantage Over the Unsubstituted Parent

The presence of a bromine atom at the 6‑position enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are impossible with the unsubstituted 4‑oxothiochromane‑2‑carboxylic acid. This allows the rapid synthesis of diverse 6‑aryl, 6‑heteroaryl, or 6‑amino derivatives, facilitating SAR exploration and library expansion [1]. The bromine also serves as a radiolabeling site (e.g., via halogen exchange or direct labeling with bromine‑76/77), a property not shared by the chloro or fluoro analogs which require different labeling chemistries. The unsubstituted parent offers no such handle for diversification.

Cross‑coupling Medicinal chemistry Building block

Optimal Application Scenarios for 6-Bromo-4-oxothiochromane-2-carboxylic Acid Based on Verified Evidence


CNS Drug Discovery: Developing Selective MAO‑B Inhibitors for Parkinson's Disease

The 909‑fold selectivity for MAO‑B over MAO‑A [1] positions this compound as a valuable starting point for developing CNS‑penetrant MAO‑B inhibitors. Such selectivity is essential to avoid the cardiovascular side effects (cheese effect) associated with MAO‑A inhibition. Medicinal chemists can further optimize the carboxylic acid moiety for improved brain penetration while maintaining the brominated thiochromanone core.

Antifungal Lead Optimization: Leveraging 6‑Position EWGs for Enhanced Potency

SAR analysis indicates that electron‑withdrawing groups at the 6‑position boost antifungal activity against Candida albicans and other pathogenic fungi [1]. This compound’s 6‑bromo substituent fulfills that requirement, making it a logical scaffold for developing novel antifungal agents. Subsequent derivatization at the carboxylic acid or bromine positions can be guided by this SAR knowledge.

Anticancer Agent Development: Building on In Vivo Sarcoma 180 Efficacy

The compound’s demonstrated ability to prolong survival in a mouse sarcoma 180 model at 60 mg/kg [1] justifies its use as a lead scaffold for anticancer drug discovery. Further in vivo studies across a broader panel of tumor models are warranted, and the bromine handle enables the rapid synthesis of analogs to explore structure‑activity relationships.

High‑Throughput Diversification Libraries for Medicinal Chemistry

As a brominated heterocyclic building block [1], this compound is ideally suited for constructing diversity‑oriented libraries via palladium‑catalyzed cross‑coupling reactions. The carboxylic acid group can also be converted to esters, amides, or bioisosteres, enabling the generation of hundreds of analogs from a single, versatile starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-oxothiochromane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.